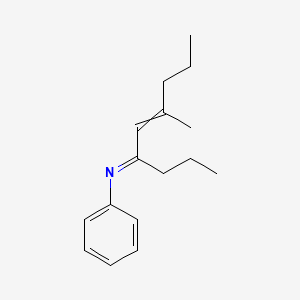![molecular formula C16H19NO2 B14570527 2-Azaspiro[4.5]decane-1,3-dione, 2-(2-methylphenyl)- CAS No. 61588-79-2](/img/structure/B14570527.png)
2-Azaspiro[4.5]decane-1,3-dione, 2-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azaspiro[45]decane-1,3-dione, 2-(2-methylphenyl)- is a chemical compound with the molecular formula C15H17NO2 This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decane-1,3-dione, 2-(2-methylphenyl)- typically involves a multi-step process. One common method includes the reaction of 2-methylphenylamine with cyclopentanone to form an intermediate, which is then cyclized to produce the desired spiro compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.5]decane-1,3-dione, 2-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines; often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
2-Azaspiro[4.5]decane-1,3-dione, 2-(2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.5]decane-1,3-dione, 2-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diazaspiro[4.5]decane-2,4-dione
- 8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
2-Azaspiro[4This structural feature may enhance its biological activity and make it a valuable compound for research and industrial applications .
Properties
CAS No. |
61588-79-2 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-(2-methylphenyl)-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C16H19NO2/c1-12-7-3-4-8-13(12)17-14(18)11-16(15(17)19)9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-11H2,1H3 |
InChI Key |
LLLZGQUNLSWZNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC3(C2=O)CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopent[a]inden-8(1H)-one, 2,3,3a,8a-tetrahydro-8a-(phenylmethyl)-](/img/structure/B14570446.png)

![2-{(E)-[3-(5-Oxocyclohexa-1,3-dien-1-yl)butylidene]amino}benzoic acid](/img/structure/B14570455.png)
![2-[(Trimethylsilyl)oxy]-1,3,2-diazaphospholidine](/img/structure/B14570471.png)
![1-(1H-Pyrazolo[3,4-f]quinolin-1-yl)ethan-1-one](/img/structure/B14570475.png)







![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, methyl ester](/img/structure/B14570531.png)

